molecular formula C31H18N2O8 B3826365 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo- CAS No. 4649-32-5

1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-

Cat. No.: B3826365
CAS No.: 4649-32-5
M. Wt: 546.5 g/mol
InChI Key: MVESHVVAHWLMIE-UHFFFAOYSA-N
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Description

1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-] (CAS: 4649-32-5) is a dicarboxylic acid derivative featuring two isoindole-1,3-dione moieties bridged by a methylenedi-4,1-phenylene group. Its molecular formula is C₃₁H₁₈N₂O₈, with an average molecular mass of 546.491 g/mol and a monoisotopic mass of 546.106316 g/mol .

Properties

IUPAC Name

2-[4-[[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H18N2O8/c34-26-22-11-5-18(30(38)39)14-24(22)28(36)32(26)20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)23-12-6-19(31(40)41)15-25(23)29(33)37/h1-12,14-15H,13H2,(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESHVVAHWLMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063544
Record name 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-
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Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-32-5
Record name 2,2′-(Methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid]
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Record name 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis(2,3-dihydro-1,3-dioxo-
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Record name 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-
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Record name 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-5-carboxylic acid, 2,2’-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with methylenedi-4,1-phenylene compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-5-carboxylic acid, 2,2’-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Inhibition of Heparanase

Research indicates that derivatives of isoindole compounds exhibit potent inhibitory activity against heparanase, an enzyme involved in cancer metastasis and angiogenesis. For instance, a specific derivative demonstrated an IC50 value ranging from 200 to 500 nM , indicating strong selectivity over human beta-glucuronidase. This property suggests potential therapeutic applications in cancer treatment and metastasis prevention .

Anti-Angiogenic Effects

In vitro studies have shown that these compounds inhibit endothelial cell proliferation and migration, critical processes in angiogenesis. The mechanism involves the downregulation of vascular endothelial growth factor (VEGF) signaling pathways. These findings highlight the potential use of isoindole derivatives in developing anti-cancer therapies that target angiogenesis .

Analgesic Properties

While some isoindole derivatives have been tested for analgesic activity, results have been mixed. Preliminary studies indicate limited or no significant analgesic effects in animal models for certain derivatives. This underscores the importance of structure-activity relationships in optimizing analgesic efficacy .

Case Study 1: Heparanase Inhibition

A study conducted on a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids revealed their effectiveness as heparanase inhibitors. The compound exhibited high selectivity and potential as a biological tool for further therapeutic development against cancer metastasis .

Case Study 2: Anti-Angiogenic Activity

Another investigation focused on the anti-angiogenic properties of isoindole derivatives. The study demonstrated that specific compounds inhibited endothelial cell migration and proliferation in vitro, suggesting their utility in treating diseases characterized by excessive angiogenesis, such as cancer .

Summary of Biological Activities

Biological ActivityDescriptionIC50 Value
Heparanase InhibitionPotent inhibitor with high selectivity200 - 500 nM
Anti-Angiogenic EffectsInhibits endothelial cell proliferation/migrationN/A
Analgesic ActivityLimited or no significant activity observedN/A

Mechanism of Action

The mechanism of action of 1H-Isoindole-5-carboxylic acid, 2,2’-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with other bis-isoindole derivatives, differing primarily in bridging groups, substituents, and halogenation. Key analogues include:

2,2'-(((4-Hydroxyphenyl)methylene)bis(3-bromo-4,1-phenylene))bis(1,3-dioxoisoindoline-5-carboxylic acid) (M6)
  • Molecular Formula: Not explicitly provided, but includes bromine substituents.
  • Synthesis : Derived from BABPMP (bromo-substituted diamine), pyromellitic anhydride (PMDA), and pyridine/acetic acid .
  • Key Differences: Bromine atoms enhance molecular weight and alter electronic properties compared to the non-halogenated parent compound.
2,2'-(2-Methyl-1,4-phenylene)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid]
  • Molecular Formula : C₂₅H₁₄N₂O₈
  • Molecular Mass : 470.39 g/mol .
  • Key Differences : A methyl group on the phenylene bridge increases steric hindrance and reduces solubility compared to the unsubstituted methylenedi-phenylene linker in the parent compound.
2,2'-(((2,4-Dichlorophenyl)methylene)bis(4,1-phenylene))bis(1,3-dioxoisoindoline-5-carboxylic acid)
  • Synthesis : Utilizes 2,4-dichlorophenyl-substituted diamine and PMDA .
  • Key Differences : Chlorine substituents enhance hydrophobicity and may improve thermal stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Mass (g/mol) Substituents/Bridging Group Synthesis Solvent System
Target Compound (CAS: 4649-32-5) C₃₁H₁₈N₂O₈ 546.491 Methylenedi-4,1-phenylene Pyridine/acetic acid
2,2'-(2-Methyl-1,4-phenylene)bis[...] (CAS: 114731-67-8) C₂₅H₁₄N₂O₈ 470.39 2-Methyl-1,4-phenylene Not specified
M6 (Bromo-substituted analogue) - >600 (estimated) 3-Bromo-4,1-phenylene, 4-hydroxyphenyl Pyridine/acetic acid
Dichlorophenyl-substituted analogue - >550 (estimated) 2,4-Dichlorophenyl Pyridine/acetic acid

Key Research Findings

Synthetic Methods :

  • The target compound and its analogues are synthesized via condensation reactions between pyromellitic anhydride (PMDA) and diamines in pyridine/acetic acid .
  • Bromo- and chloro-substituted derivatives require halogenated diamines, which increase reaction complexity and purification demands .

Physicochemical Properties :

  • The methylenedi-phenylene bridge in the parent compound provides structural rigidity, while halogenated analogues exhibit higher density and melting points due to increased van der Waals interactions .
  • The unsubstituted parent compound has superior solubility in polar aprotic solvents (e.g., DMSO) compared to methyl- or halogen-substituted derivatives .

Halogenated derivatives are less commercially available, likely due to synthesis challenges and environmental concerns .

Biological Activity

1H-Isoindole-5-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-, exhibits significant potential as a therapeutic agent. This article synthesizes findings from various studies to elucidate its biological activity, particularly in relation to cancer therapy and antimicrobial properties.

Chemical Structure

The compound features an isoindole framework with a methylene bridge connecting two 4,1-phenylene groups. This unique structure is pivotal for its biological interactions.

Anticancer Activity

Research has identified 1H-Isoindole derivatives as effective inhibitors of heparanase, an enzyme implicated in tumor progression and metastasis. For instance:

  • Inhibition of Heparanase : Compounds within this class have shown IC50 values ranging from 200 to 500 nM against heparanase. This inhibition is crucial as heparanase facilitates tumor cell migration and angiogenesis .
  • Anti-Angiogenic Effects : The compounds also demonstrate anti-angiogenic properties, which are vital for restricting tumor growth by inhibiting the formation of new blood vessels .

Antimicrobial Activity

Isoindole derivatives have been explored for their antibacterial properties:

  • A study reported that certain isoindole compounds exhibited excellent inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/ml for Staphylococcus aureus and Bacillus subtilis .
  • These compounds also displayed significant antifungal activity against various strains .

Antioxidant Properties

The antioxidant capacity of isoindole derivatives is another area of interest:

  • Compounds have shown free radical scavenging effects, with some demonstrating IC50 values lower than 1.174 μmol/mL in DPPH assays . This suggests potential applications in oxidative stress-related diseases.

Heparanase Inhibition Research

A notable case study involved high-throughput screening that identified specific isoindole derivatives as heparanase inhibitors. The lead compound demonstrated promising activity with an IC50 of 10 μM. Molecular docking studies indicated effective binding modes with the heparanase enzyme .

Synthesis and Evaluation of Isoindole Derivatives

In a comprehensive study on isoindole derivatives, researchers synthesized various analogs and evaluated their biological activities:

  • The results indicated that halogenation at specific positions enhanced both antimicrobial and anticancer activities .
  • Structure-activity relationship (SAR) analysis revealed that lipophilic properties significantly contribute to the efficacy of these compounds against cancer cell lines .

Data Tables

Biological Activity IC50 Values (μM) Target Pathway
Heparanase Inhibition0.2 - 0.5Tumor Progression
Antibacterial Activity3.125 - 6.25Bacterial Growth Inhibition
Antioxidant Activity< 1.174Free Radical Scavenging

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of 1H-isoindole-5-carboxylic acid with bis-aryl linkages?

A common approach involves condensation reactions using 3-formylindole-2-carboxylic acid intermediates. For example, refluxing 3-formylindole derivatives with thiazolidinone or thioxothiazolidinone analogs in acetic acid with sodium acetate as a catalyst yields structurally similar compounds. This method ensures regioselectivity and moderate yields (40–60%) . Purification typically involves recrystallization from acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials.

Q. How can researchers characterize the crystallinity and purity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules with complex substituents. Pair this with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to validate purity .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s low solubility in water and nonpolar solvents. Stability tests under varying pH (e.g., 5–9) and temperatures (25–60°C) should be conducted, monitored via UV-Vis spectroscopy or HPLC, to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this bis-isoindole system?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer capabilities. Molecular electrostatic potential (MESP) maps may reveal reactive sites for electrophilic/nucleophilic attacks. Pair computational results with experimental UV-Vis and fluorescence spectra to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting)?

Dynamic proton exchange or conformational flexibility in solution may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to probe slow exchange processes. For example, heating the sample to 50°C in DMSO-d₆ can coalesce split peaks, confirming conformational dynamics .

Q. How does the methylenedi-phenylene linker influence supramolecular assembly?

The linker’s rigidity and π-π stacking potential can direct crystal packing. Compare SC-XRD data of analogs with varying linkers (e.g., ethylene vs. methylene). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π), which correlate with thermal stability (TGA/DSC) .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Bis-Isoindole Derivatives

StepReagents/ConditionsYield (%)Reference
CondensationAcetic acid, NaOAc, reflux (2.5–3 h)40–60
PurificationRecrystallization (DMF/AcOH)85–90*
CharacterizationSC-XRD (SHELXL), HRMSN/A

*Purity after recrystallization.

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionTechnique
NMR peak splittingVT-NMR in DMSO-d₆ (25–50°C)Bruker 500 MHz
Low solubilitySonication in DMF (30 min)HPLC-PDA
Crystal twinningData collection at 100 KSHELXL refinement

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-
Reactant of Route 2
1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-

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